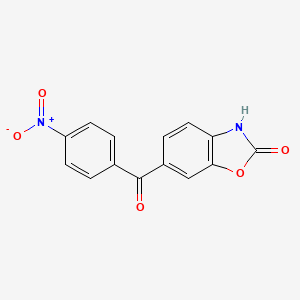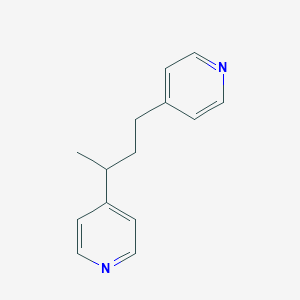
2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- is an organic compound that belongs to the class of benzoxazolones This compound is characterized by the presence of a benzoxazolone core structure with a 4-nitrobenzoyl substituent at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- typically involves the condensation of 4-nitrobenzoyl chloride with 2(3H)-benzoxazolone. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazolone core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Reduction: 6-(4-aminobenzoyl)-2(3H)-benzoxazolone.
Oxidation: Oxidized derivatives of the benzoxazolone core.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules. The benzoxazolone core may also participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Benzoxazolone, 6-(4-aminobenzoyl)-
- 2(3H)-Benzoxazolone, 6-(4-methoxybenzoyl)-
Uniqueness
2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can be selectively reduced or substituted, providing a versatile platform for the synthesis of various derivatives with potential therapeutic applications.
Properties
CAS No. |
111858-63-0 |
|---|---|
Molecular Formula |
C14H8N2O5 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
6-(4-nitrobenzoyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H8N2O5/c17-13(8-1-4-10(5-2-8)16(19)20)9-3-6-11-12(7-9)21-14(18)15-11/h1-7H,(H,15,18) |
InChI Key |
HZLIHXZPRJNPRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)NC(=O)O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)


![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)

![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)





![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)

